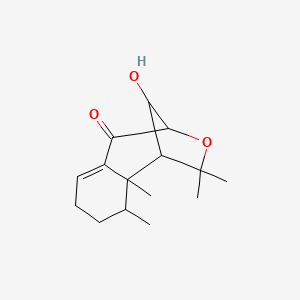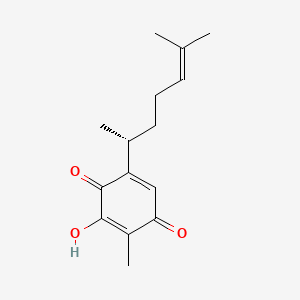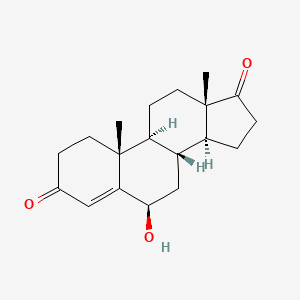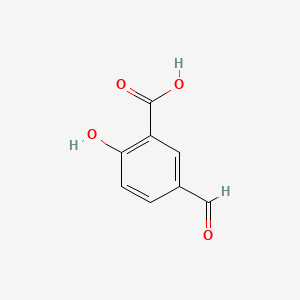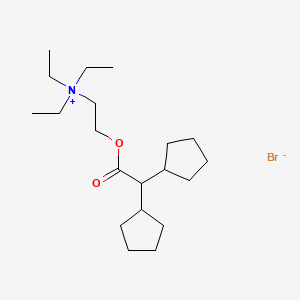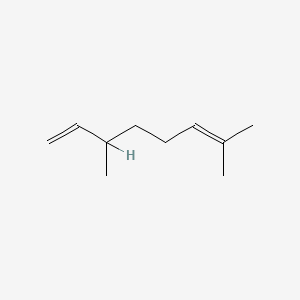
顺-1,2-环己二羧酸
描述
Cis-1,2-Cyclohexanedicarboxylic acid is a chemical compound with significant interest in the field of organic chemistry due to its unique structural properties and potential applications in synthesizing complex molecular architectures. This compound, featuring a cyclohexane ring with carboxylic acid groups at the 1 and 2 positions in a cis configuration, serves as a fundamental building block in various chemical syntheses and has intriguing physical and chemical properties.
Synthesis Analysis
The synthesis of cis-1,2-Cyclohexanedicarboxylic acid derivatives and related compounds has been explored in several studies. For example, the synthesis involves the isomerization of cis-1,2-cyclohexanedicarboxylic anhydride, leading to the production of trans-1,2-cyclohexanedicarboxylic acid, followed by a series of steps including chemical resolution and acidification to obtain the desired enantiomerically pure compound (Chang-a, 2013).
Molecular Structure Analysis
The molecular structure of cis-1,2-Cyclohexanedicarboxylic acid and its derivatives has been extensively studied. Investigations into the crystal structure of these compounds reveal insights into their geometric configuration, highlighting the influence of cis/trans isomerism on their molecular architecture (Uchida, Hasegawa, & Manami, 2003).
科学研究应用
合成trans-1,2-环己二羧酸:使用顺-1,2-环己二羧酸酐作为原料,通过顺-反异构化反应获得trans-1,2-环己二羧酸。该过程涉及反应条件的优化,如催化剂类型、温度和时间 (Yang Chang-a, 2013)。
对分散体系中胶体力的影响:环己二羧酸的顺式和顺-反式构型,包括顺-1,2-环己二羧酸,影响了浓缩ZrO2分散体系的屈服应力-pH行为。它们影响了立体、疏水和桥接相互作用,影响材料性质 (A.V.M. Chandramalar, Y. Lim, Y. Leong, 1999)。
ACE抑制剂的开发:顺-和顺-反-1,2-环己二羧酸的单酰胺衍生物已被合成并评估其对抗血管紧张素转换酶(ACE)的抑制活性。这项研究有助于开发新型ACE抑制剂 (L. Turbanti et al., 1993)。
在超分子化学中:顺-1,2-环己二羧酸已被用于研究大环和配位聚合物中配体几何构型和金属取代物的变化。这项研究有助于理解超分子聚合物中构象和拓扑变化 (Irán F. Hernández-Ahuactzí等,2015)。
酶催化的非对称化反应:顺-1,2-环己二羧酸衍生物已被用于酶催化的非对称化过程。这在合成高纯度对映体以供各种用途中具有应用 (N. Boaz, 1999)。
在无机化学中:顺-1,2-环己二羧酸参与了铀酰络合物的形成。这在荧光和光氧化领域具有潜在应用 (P. Thuéry等,2018)。
作用机制
Target of Action
cis-1,2-Cyclohexanedicarboxylic acid, also known as cis-Cyclohexane-1,2-dicarboxylic acid, is a chemical compound with the formula C8H12O4 .
Mode of Action
It’s known that the compound can initiate a high modulus and strength, and softness which results in a decreased melting temperature and increased elongation at break and elasticity .
安全和危害
When handling cis-1,2-Cyclohexanedicarboxylic acid, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation. The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place .
属性
IUPAC Name |
(1R,2S)-cyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031439 | |
| Record name | rel-(1R,2S)-1,2-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | cis-1,2-Cyclohexanedicarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
cis-1,2-Cyclohexanedicarboxylic acid | |
CAS RN |
610-09-3 | |
| Record name | cis-1,2-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-1,2-Cyclohexanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | rel-(1R,2S)-1,2-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,2-Cyclohexanedicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexahydrophthalic acid, cis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural formula and molecular weight of cis-1,2-Cyclohexanedicarboxylic acid?
A1: cis-1,2-Cyclohexanedicarboxylic acid, also known as cis-Cyclohexane-1,2-dicarboxylic acid, has the molecular formula C₈H₁₂O₄ and a molecular weight of 172.17 g/mol. []
Q2: How does the stereochemistry of cis-1,2-Cyclohexanedicarboxylic acid influence its applications?
A2: The cis configuration of the carboxylic acid groups in cis-1,2-Cyclohexanedicarboxylic acid plays a crucial role in its ability to form specific coordination complexes and influence the resulting structures. For example, it can act as a bridging bis-bidentate carboxylate ligand, leading to the formation of zigzag chain structures in coordination polymers. [] This stereochemistry also dictates the formation of different dimensional coordination polymers (0-D, 1-D, 2-D to 3-D) when complexed with ZnII ions and various bipyridyl ligands. []
Q3: Can you describe the crystal structure of cis-1,2-Cyclohexanedicarboxylic acid?
A3: cis-1,2-Cyclohexanedicarboxylic acid crystallizes in a specific arrangement where the molecules form hydrogen-bonded pairs through carboxylic acid-isoquinoline interactions. These pairs further interact through the second carboxylic acid group, resulting in a centrosymmetric cyclic head-to-head hydrogen-bonding pattern. This specific arrangement contributes to the overall crystal packing and stability of the compound. []
Q4: How is cis-1,2-Cyclohexanedicarboxylic acid used in the construction of coordination frameworks?
A4: cis-1,2-Cyclohexanedicarboxylic acid is a valuable building block in coordination chemistry. Its two carboxylate groups can coordinate to metal ions, facilitating the formation of diverse metal-organic frameworks (MOFs). The structural features of these frameworks are influenced by the specific metal ions and auxiliary ligands used during synthesis, leading to a wide range of potential applications. [, , ] For instance, researchers have used cis-1,2-Cyclohexanedicarboxylic acid with 4-imidazolyl tecton 1,4-di(1H-imidazol-4-yl)benzene and various metal salts to create nine new coordination polymers with distinct structures. []
Q5: Are there any specific applications of cis-1,2-Cyclohexanedicarboxylic acid-based coordination polymers?
A5: Yes, cis-1,2-Cyclohexanedicarboxylic acid-based coordination polymers have shown potential in areas like selective ion sensing. For example, a Cadmium(II) coordination polymer incorporating cis-1,2-Cyclohexanedicarboxylic acid and 4,4'-bis(2-methylimidazol-1-yl)biphenyl exhibited selective fluorescence quenching in the presence of Fe3+ cations and Cr2O72-/CrO42- anions, highlighting its potential for detecting these species in aqueous solutions. []
Q6: Has cis-1,2-Cyclohexanedicarboxylic acid been utilized in nanoparticle synthesis for catalytic applications?
A6: Research indicates that cis-1,2-Cyclohexanedicarboxylic acid plays a role in controlling the morphology and properties of nanoparticles for photocatalytic applications. For instance, it was employed in a method to synthesize AgCl and Ag/AgCl nanoparticles on vanadium oxides. The presence of cis-1,2-Cyclohexanedicarboxylic acid led to the formation of fractal-like morphologies in the resulting nanocomposites, influencing their band gap and photocatalytic activity towards the degradation of organic dyes like methylene blue and methyl orange. []
Q7: How does cis-1,2-Cyclohexanedicarboxylic acid contribute to the design of peptides with specific secondary structures?
A7: cis-1,2-Cyclohexanedicarboxylic acid, when linked to glycine, has been explored as a diacid linker in peptide design. Studies have shown that incorporating this linker unit promotes the formation of parallel beta-sheet secondary structures in peptides when attached to the N-termini of peptide strands. This approach holds potential for developing peptides with tailored structures and potential applications in various fields. []
Q8: What are the implications of using cis-1,2-Cyclohexanedicarboxylic acid in drug development?
A8: A derivative of cis-1,2-Cyclohexanedicarboxylic acid, specifically 2-sarcosinamide-cis-1,2-cyclohexanedicarboxylamide (M1), is a major metabolite of the angiotensin-converting enzyme inhibitor idrapril calcium. [] Understanding the metabolic pathway of idrapril calcium, which includes reduction to M1 and hydrolysis to cis-1,2-Cyclohexanedicarboxylic acid (M2), is crucial for understanding the drug's disposition and potential effects in the body. []
Q9: How is cis-1,2-Cyclohexanedicarboxylic acid analyzed in complex mixtures?
A9: A method for determining hexahydrophthalic anhydride in unsaturated polyester resins utilizes cis-1,2-Cyclohexanedicarboxylic acid as a derivatization agent. This method involves converting the anhydride to carboxylic acids, followed by derivatization using trimethyloxonium tetrafluoroborate. The resulting derivatives are then analyzed using gas chromatography/mass spectrometry (GC/MS), enabling the quantification of hexahydrophthalic anhydride in the resin sample. []
Q10: Can cis-1,2-Cyclohexanedicarboxylic acid be incorporated into larger molecules?
A10: Yes, cis-1,2-Cyclohexanedicarboxylic acid can be used as a starting material for synthesizing various derivatives. For example, researchers have successfully synthesized half amides, imides, and open-chain amide carboxylic acid derivatives from cis-1,2-Cyclohexanedicarboxylic acid. [, ] These derivatives have potential applications in various fields, including medicinal chemistry and material science.
Q11: Have there been studies on resolving the enantiomers of cis-1,2-Cyclohexanedicarboxylic acid?
A11: Yes, due to its chirality, researchers have focused on resolving the enantiomers of cis-1,2-Cyclohexanedicarboxylic acid. A successful resolution of the (1R,2S) enantiomer was achieved using the brucinium salt 2,3-Dimethoxy-10-oxostrychnidinium (1R,2S)-2-carboxycyclohexane-1-carboxylate dihydrate. This resolution allows for the isolation and study of individual enantiomers, which is crucial for understanding their specific properties and potential applications in asymmetric synthesis and other areas. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


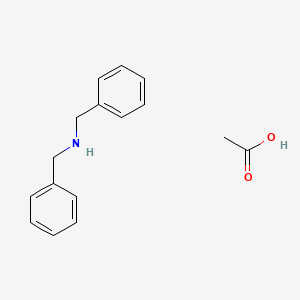

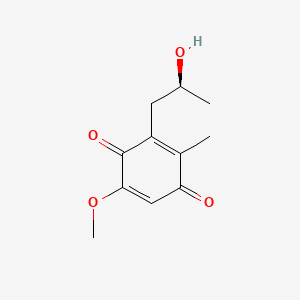
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)

